BenchChemオンラインストアへようこそ!

N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Antitumor Cyclin-Dependent Kinase Selectivity

N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921484-00-6) is a 2-ureido-1,3-thiazole acetamide with a distinct o-tolyl substitution at the acetamide terminus. This regioisomer is differentiated from the N-(p-tolyl) analog (CAS 921465-62-5), creating a unique steric and electronic environment critical for CDK inhibitory activity. Procure this compound to benchmark kinase selectivity (CDK2/4/6/9) and antiproliferative potency against its closest analogs. Essential for SAR and ADME profiling studies where substitution pattern sensitivity determines target binding and drug-likeness.

Molecular Formula C20H20N4O2S
Molecular Weight 380.47
CAS No. 921484-00-6
Cat. No. B2792712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921484-00-6
Molecular FormulaC20H20N4O2S
Molecular Weight380.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C
InChIInChI=1S/C20H20N4O2S/c1-13-7-9-15(10-8-13)21-19(26)24-20-22-16(12-27-20)11-18(25)23-17-6-4-3-5-14(17)2/h3-10,12H,11H2,1-2H3,(H,23,25)(H2,21,22,24,26)
InChIKeyHPGVVRLHVRURAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(o-Tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921484-00-6): A 2-Ureido-Thiazole Acetamide for Antitumor Research


N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921484-00-6) is a synthetic, small-molecule member of the 2-ureido-1,3-thiazole acetamide class. This chemotype was originally developed and patented for its ability to inhibit cyclin-dependent kinases (CDKs), positioning it as a candidate for treating cell proliferative disorders such as cancer [1]. The compound is characterized by a thiazole core bearing a 4-acetamide substitution with an o-tolyl group and a 2-ureido substitution with a p-tolyl group, distinguishing it from close analogs like the N-(p-tolyl) regioisomer (CAS 921465-62-5) .

Why N-(o-Tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Cannot Be Replaced by In-Class Analogs Without Data Verification


Substitution within the 2-ureido-thiazole acetamide class is a high-risk procurement strategy without direct comparative data. The foundational patent for this chemotype explicitly establishes that CDK inhibitory activity is highly sensitive to substitutions on the thiazole ring and the acetamide nitrogen [1]. The target compound's o-tolyl group creates a distinct steric and electronic environment at the acetamide terminus compared to the p-tolyl regioisomer (CAS 921465-62-5) or N-phenyl analog . Even subtle changes in substitution pattern are known to dramatically alter target binding, pharmacokinetic profiles, and antitumor efficacy in this class, meaning a seemingly similar compound cannot be assumed to be functionally interchangeable [1].

Quantitative Differentiation Evidence for N-(o-Tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921484-00-6)


Crucial Data Gap: No Public Comparative Data Found for This Specific Compound

An exhaustive search of primary research articles, patents, and authoritative databases was unable to identify any publicly available, comparator-based quantitative data for N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. All available evidence is at the class level. The compound is identified as a 2-ureido-thiazole derivative, a class patented for CDK inhibition relevant to antitumor applications [1]. Its closest structural analog, the N-(p-tolyl) regioisomer (CAS 921465-62-5), has been cataloged but similarly lacks published comparative bioactivity data . This absence of direct evidence means that any claim of specific superiority for the target compound over its analogs cannot be quantitatively substantiated at this time.

Antitumor Cyclin-Dependent Kinase Selectivity

Structural Differentiation: Regioisomeric Identity at the Acetamide Terminus

A key structural distinction exists between the target compound and its closest cataloged analog. The target compound (CAS 921484-00-6) features an o-tolyl group attached to the acetamide nitrogen, while the N-(p-tolyl) regioisomer (CAS 921465-62-5) features a p-tolyl group at the same position . This difference in methyl group position on the phenyl ring alters the compound's geometry, electronic distribution, and potential for steric hindrance with biological targets. The foundational patent for this class demonstrates that varying the N-substituent on the acetamide group results in different biological activities [1].

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Recommended Research Applications for N-(o-Tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Based on Class-Level Evidence


CDK Inhibition Screening and Selectivity Profiling in Cancer Cell Lines

Based on the class-level evidence from the patent literature, this compound is a candidate for CDK inhibition screening [1]. Since quantitative comparative data for this specific compound is absent, a recommended application is to benchmark its kinase inhibitory profile (e.g., against CDK2, CDK4, CDK6, and CDK9) and antiproliferative activity (IC50) in a panel of cancer cell lines alongside its closest regioisomer (CAS 921465-62-5) to empirically establish selectivity and potency.

Structure-Activity Relationship (SAR) Expansion of the 2-Ureido-Thiazole Acetamide Series

The distinct o-tolyl substitution pattern makes this compound a valuable tool for SAR studies. By comparing its activity with that of the N-(p-tolyl) and N-phenyl analogs, medicinal chemists can map the steric and electronic requirements at the acetamide nitrogen for optimal CDK binding, guided by the general activity landscape described in the foundational patent [1].

In Vitro Metabolic Stability and Permeability Assessment

The impact of the o-tolyl group on physicochemical properties can be probed in ADME assays. Researchers can assess aqueous solubility, log P, microsomal stability, and Caco-2 permeability for the target compound and directly compare the results to the N-(p-tolyl) analog to understand how this regioisomerism influences drug-likeness and preclinical developability.

Quote Request

Request a Quote for N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.